molecular formula C19H15NO4 B14870679 5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide

5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide

Cat. No.: B14870679
M. Wt: 321.3 g/mol
InChI Key: SERNIVMECZXIQZ-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenyl group, and a pyran ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with benzyl bromide to form 4-benzyloxybenzaldehyde. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate in the presence of a base to form the pyran ring. The final step involves the reaction of the pyran derivative with phenyl isocyanate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxylated pyran derivatives.

    Substitution: Nitro and sulfonated phenyl derivatives.

Scientific Research Applications

5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-oxo-N-phenyl-4H-pyran-2-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

4-oxo-N-phenyl-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C19H15NO4/c21-16-11-17(19(22)20-15-9-5-2-6-10-15)24-13-18(16)23-12-14-7-3-1-4-8-14/h1-11,13H,12H2,(H,20,22)

InChI Key

SERNIVMECZXIQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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